molecular formula C12H17NO4S B7856796 (R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid

Cat. No.: B7856796
M. Wt: 271.33 g/mol
InChI Key: SIQSLARNSCAXSF-SECBINFHSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are used for reduction reactions.

    Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Thiophene sulfoxides or thiophene sulfones.

    Reduction: Corresponding alcohol derivatives.

    Deprotection: The free amino acid without the Boc group.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The thiophene ring and the amino acid moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(thiophen-3-yl)propanoic acid: Lacks the Boc protecting group.

    ®-2-((tert-Butoxycarbonyl)amino)-3-(phenyl)propanoic acid: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQSLARNSCAXSF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CSC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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